![molecular formula C6H4ClN3 B183488 3-クロロイミダゾ[1,2-a]ピリミジン CAS No. 143696-95-1](/img/structure/B183488.png)

3-クロロイミダゾ[1,2-a]ピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

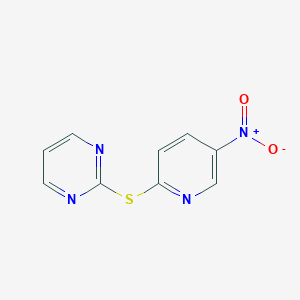

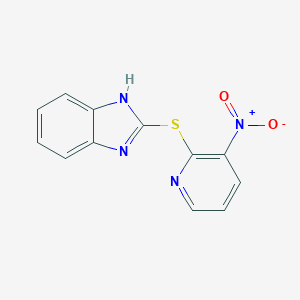

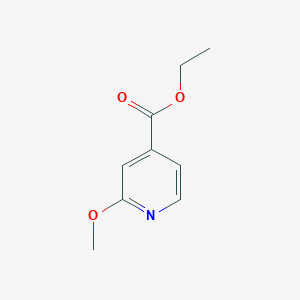

3-Chloroimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4ClN3 . It has a molecular weight of 153.57 .

Molecular Structure Analysis

The InChI code for 3-Chloroimidazo[1,2-a]pyrimidine is 1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H . The key for this structure is PYJDVXIMKJKXAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Chloroimidazo[1,2-a]pyrimidine is a solid at room temperature . The storage temperature is 4°C .作用機序

Target of Action

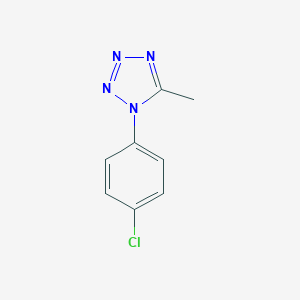

3-Chloroimidazo[1,2-a]pyrimidine is a derivative of imidazo[1,2-a]pyridine, which has been recognized as a significant scaffold in medicinal chemistry . Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of 3-Chloroimidazo[1,2-a]pyrimidine could be the bacterial cells causing tuberculosis.

Mode of Action

It is known that imidazo[1,2-a]pyridine analogues interact with their targets, leading to significant activity against mdr-tb and xdr-tb . The interaction likely involves binding to specific proteins or enzymes within the bacterial cells, disrupting their normal function and leading to cell death.

Biochemical Pathways

This could include the inhibition of protein synthesis, DNA replication, or cell wall synthesis, all of which are critical for the survival and proliferation of the bacteria .

Pharmacokinetics

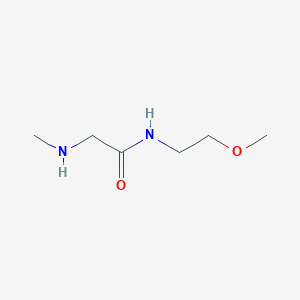

These compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The result of the action of 3-Chloroimidazo[1,2-a]pyrimidine is the inhibition of bacterial growth, leading to a reduction in the bacterial load. In an acute TB mouse model, treatment with an imidazo[1,2-a]pyridine analogue led to a 90%, 99%, and 99.9% reduction of bacterial load when treated with 0.4, 2.0, and 10.0 mg kg −1 doses, respectively, after 4 weeks of treatment .

実験室実験の利点と制限

The advantages of using 3-Chloroimidazo[1,2-a]pyrimidine for laboratory experiments include its availability, low cost, and easy synthesis. Additionally, 3-Chloroimidazo[1,2-a]pyrimidine has been shown to be an effective inhibitor of the cytochrome P450 enzyme, which can be useful in the study of drug metabolism. The main limitation of using 3-Chloroimidazo[1,2-a]pyrimidine for laboratory experiments is that it is not completely understood, and further research is needed to better understand its mechanism of action.

将来の方向性

For 3-Chloroimidazo[1,2-a]pyrimidine research include further investigation into its mechanism of action, development of new synthetic methods for its synthesis, and exploration of its potential applications in medicinal chemistry and biochemistry. Additionally, further research is needed to understand the biochemical and physiological effects of 3-Chloroimidazo[1,2-a]pyrimidine and to determine its safety and toxicity in humans.

合成法

3-Chloroimidazo[1,2-a]pyrimidine can be synthesized by a variety of methods, including the reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl chloroformate and the reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl bromoacetate. The reaction of 2-chloroimidazo[1,2-a]pyrimidine with ethyl chloroformate is the most commonly used method for the synthesis of 3-Chloroimidazo[1,2-a]pyrimidine. This reaction proceeds in the presence of a base, such as triethylamine, to give 3-Chloroimidazo[1,2-a]pyrimidine in good yields.

科学的研究の応用

抗結核剤

イミダゾ[1,2-a]ピリジン誘導体は、抗結核剤として有望な結果を示しています。 例えば、ある種の化合物は、これらの誘導体で処理されたときに、急性結核マウスモデルにおいて、細菌負荷の有意な減少を示しました .

抗がん活性

イミダゾ[1,2-a]ピリジンアナログの中には、抗がん特性について研究されているものもあります。 これらは、アポトーシスによる細胞死を誘導することにより、ヒトがん細胞株および一次CLL細胞に対して優れた活性を示しています .

がん活性評価

イミダゾ[1,2-a]ピリジンのC-3位を官能化する反応により得られた誘導体は、そのがん活性について調査されています .

合成触媒

Safety and Hazards

3-Chloroimidazo[1,2-a]pyrimidine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

特性

IUPAC Name |

3-chloroimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJDVXIMKJKXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2N=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569685 |

Source

|

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143696-95-1 |

Source

|

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloroimidazo[1,2-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis[(4-chlorophenyl)sulfanyl]pyridazine](/img/structure/B183411.png)

![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B183413.png)

methanone](/img/structure/B183428.png)